molecular formula C14H19NO4 B7935395 2-(Morpholin-4-yl-ethoxy)-phenyl acetic acid

2-(Morpholin-4-yl-ethoxy)-phenyl acetic acid

Cat. No.: B7935395
M. Wt: 265.30 g/mol
InChI Key: YCFNOBRNNRDSBF-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl-ethoxy)-phenyl acetic acid is an organic compound that features a morpholine ring attached to a phenyl acetic acid moiety via an ethoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-yl-ethoxy)-phenyl acetic acid typically involves the reaction of 2-hydroxyphenyl acetic acid with morpholine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate ethoxy derivative, which is then coupled with morpholine to yield the final product. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-yl-ethoxy)-phenyl acetic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form quinone derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-(Morpholin-4-yl-ethoxy)-phenyl acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-yl-ethoxy)-phenyl acetic acid involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The phenyl acetic acid moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Morpholin-4-yl)ethanol
  • 2-(Morpholin-4-yl)ethylamine
  • 2-(Morpholin-4-yl)ethoxyacetic acid

Uniqueness

2-(Morpholin-4-yl-ethoxy)-phenyl acetic acid is unique due to the presence of both a morpholine ring and a phenyl acetic acid moiety, which confer distinct chemical and biological properties. The ethoxy linker provides flexibility and enhances the compound’s ability to interact with various molecular targets.

Properties

IUPAC Name

2-[2-(2-morpholin-4-ylethoxy)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c16-14(17)11-12-3-1-2-4-13(12)19-10-7-15-5-8-18-9-6-15/h1-4H,5-11H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFNOBRNNRDSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC=C2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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